Cas no 40132-01-2 (4-Bromo-1-(4-fluorophenyl)-1-butan-1-one)

4-Bromo-1-(4-fluorophenyl)-1-butan-1-one is a brominated aromatic ketone with a fluorophenyl substituent, serving as a versatile intermediate in organic synthesis. Its key structural features—the reactive bromine atom and the electron-withdrawing fluorophenyl group—make it valuable for nucleophilic substitution reactions and further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where it can be employed in the synthesis of complex molecules. The presence of both halogen groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings. Its well-defined purity and stability under controlled conditions ensure reliable performance in synthetic applications.
4-Bromo-1-(4-fluorophenyl)-1-butan-1-one structure
40132-01-2 structure
Product name:4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
CAS No:40132-01-2
MF:C10H10BrFO
MW:245.088205814362
CID:822960
PubChem ID:12285440

4-Bromo-1-(4-fluorophenyl)-1-butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-broMo-1-(4-fluorophenyl)butan-1-one
    • 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
    • 1-(4-fluorophenyl)-4-bromo-1-butanone
    • 3-(4-fluorobenzoyl)propyl bromide
    • 4-bromo-1-(4-fluoro-phenyl)-butan-1-one
    • 4-bromo-1-p-fluorophenyl-1-butanone
    • AK-51280
    • ANW-44382
    • CTK1D4781
    • WT748
    • WTI-11784
    • CS-0159408
    • AKOS015999603
    • SCHEMBL11282894
    • 40132-01-2
    • SS-3501
    • DB-367341
    • DTXSID30484435
    • MDL: MFCD16323231
    • Inchi: InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
    • InChI Key: CSBJJFZLWAEERE-UHFFFAOYSA-N
    • SMILES: C(CC(=O)C1=CC=C(C=C1)F)CBr

Computed Properties

  • Exact Mass: 243.98991g/mol
  • Monoisotopic Mass: 243.98991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

4-Bromo-1-(4-fluorophenyl)-1-butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC210044-500mg
4-Bromo-1-(4-fluorophenyl)butan-1-one
40132-01-2
500mg
£385.00 2025-02-21
TRC
B683100-100mg
4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
40132-01-2
100mg
$ 178.00 2023-04-18
TRC
B683100-2.5g
4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
40132-01-2
2.5g
$ 2256.00 2023-04-18
TRC
B683100-1g
4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
40132-01-2
1g
$ 850.00 2022-06-06
TRC
B683100-50mg
4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
40132-01-2
50mg
$ 121.00 2023-04-18
A2B Chem LLC
AF88283-1g
4-broMo-1-(4-fluorophenyl)butan-1-one
40132-01-2 >95%
1g
$802.00 2024-04-20
A2B Chem LLC
AF88283-5mg
4-broMo-1-(4-fluorophenyl)butan-1-one
40132-01-2 >95%
5mg
$214.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230048-1g
4-Bromo-1-(4-fluorophenyl)butan-1-one
40132-01-2 95+%
1g
¥6414.00 2024-05-15
TRC
B683100-250mg
4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
40132-01-2
250mg
$ 385.00 2023-04-18
Apollo Scientific
PC210044-1g
4-Bromo-1-(4-fluorophenyl)butan-1-one
40132-01-2
1g
£616.00 2025-02-21

Additional information on 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one

4-Bromo-1-(4-fluorophenyl)-1-butan-1-one (CAS 40132-01-2): A Versatile Intermediate in Organic Synthesis

4-Bromo-1-(4-fluorophenyl)-1-butan-1-one (CAS 40132-01-2) is a valuable organic intermediate with growing importance in pharmaceutical and material science research. This brominated ketone derivative features both aromatic and aliphatic functional groups, making it particularly useful for various synthetic transformations. The compound's molecular structure combines a 4-fluorophenyl group with a bromobutyl chain, offering multiple reactive sites for chemical modifications.

The growing interest in fluorinated organic compounds has significantly increased the demand for 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one in recent years. Researchers particularly value its 4-fluorophenyl butanone structure for developing new drug candidates, as the fluorine atom often enhances biological activity and metabolic stability. The compound serves as a key building block for synthesizing more complex molecules through reactions like nucleophilic substitutions, cross-coupling reactions, and carbonyl transformations.

From a chemical properties perspective, 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one typically appears as a light yellow to colorless liquid or low-melting solid at room temperature. Its bromine substitution at the terminal position makes it highly reactive toward various nucleophiles, while the carbonyl group offers additional reaction possibilities. The fluorine atom on the aromatic ring contributes to the compound's electronic properties, influencing its reactivity in electrophilic aromatic substitution reactions.

In pharmaceutical applications, this compound has gained attention for its potential in developing CNS-active compounds and selective enzyme inhibitors. Many researchers searching for "fluorophenyl butanone derivatives in drug discovery" or "brominated ketone building blocks" are specifically interested in CAS 40132-01-2. The compound's structure makes it particularly valuable for creating molecules with improved blood-brain barrier penetration, a crucial factor in neurological drug development.

The material science field has also found applications for 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one, especially in the synthesis of specialty polymers and liquid crystal materials. The combination of aromatic fluorine and aliphatic bromine provides unique opportunities for creating materials with specific electronic and optical properties. Current research trends show increasing interest in "fluorinated building blocks for OLED materials" and "bromoketones in polymer chemistry," areas where this compound shows significant promise.

Synthetic chemists appreciate the versatility of 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one in multi-step synthesis. The compound can undergo various transformations, including Grignard reactions, reductive aminations, and palladium-catalyzed couplings. Its 1-(4-fluorophenyl)butan-1-one core serves as an excellent starting point for constructing more complex molecular architectures. Recent publications have highlighted its use in creating heterocyclic compounds with potential biological activity.

The commercial availability of CAS 40132-01-2 has improved significantly in response to growing research demand. Suppliers typically offer this compound with high purity levels (>97%), meeting the stringent requirements of pharmaceutical research. Analytical data including NMR spectra, HPLC purity, and mass spectrometry results are generally available for quality verification. Proper storage recommendations include protection from light and moisture at controlled temperatures.

Environmental and safety considerations for handling 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one follow standard laboratory practices for brominated compounds. While not classified as extremely hazardous, appropriate precautions should be taken, including the use of personal protective equipment and proper ventilation. Researchers often search for "safe handling of fluorophenyl bromoketones" and "stability of CAS 40132-01-2" to ensure proper laboratory protocols.

Future research directions for this compound include exploring its potential in catalyzed asymmetric synthesis and as a precursor for fluorinated bioactive molecules. The unique electronic effects of the para-fluorine substituent combined with the reactive bromobutyl chain offer numerous possibilities for creating novel chemical entities. Emerging applications in agrochemical research and flavors/fragrances are also being investigated.

For researchers working with 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one, understanding its spectroscopic characteristics is crucial for reaction monitoring and product characterization. The compound shows distinctive signals in 1H NMR (particularly the aromatic protons and methylene groups) and 13C NMR spectra. Mass spectrometry typically reveals a clear molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

In conclusion, 4-Bromo-1-(4-fluorophenyl)-1-butan-1-one (CAS 40132-01-2) represents an important fluorinated synthetic intermediate with wide-ranging applications in medicinal chemistry and materials science. Its unique combination of functional groups and reactivity makes it valuable for constructing complex molecular architectures. As research into fluorine-containing compounds continues to expand, the importance of this versatile building block is likely to grow further in both academic and industrial settings.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:40132-01-2)4-Bromo-1-(4-fluorophenyl)-1-butan-1-one
A848022
Purity:99%
Quantity:1g
Price ($):532.0